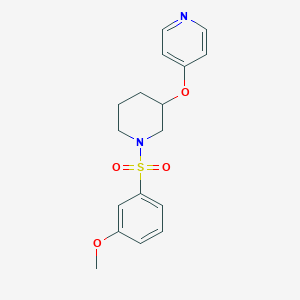

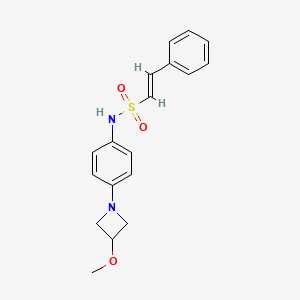

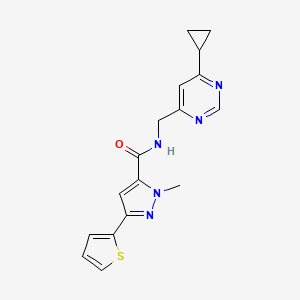

![molecular formula C16H11F3N2O2S B2908807 N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide CAS No. 439934-83-5](/img/structure/B2908807.png)

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide” is a chemical compound that contains a quinoline structure, a trifluoromethyl group, and a sulfonamide group . Quinolines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . The trifluoromethyl group is often found in pharmaceutical compounds and can enhance biological activity . Sulfonamides are a group of compounds that are well known for their antimicrobial activity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinolines, trifluoromethyl groups, and sulfonamides can all participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolines, trifluoromethyl groups, and sulfonamides all contribute specific properties to the compounds they are part of .Applications De Recherche Scientifique

Antimicrobial Agent

The trifluoromethyl group in this compound contributes to its potential as an antimicrobial agent. Research has shown that derivatives of this compound can be potent growth inhibitors of drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species . These pathogens are responsible for a significant number of hospital-acquired infections, and the development of new antibiotics to combat them is of high importance.

Cancer Therapy

Compounds containing the trifluoromethyl group have been found to exhibit pharmacological activities that are beneficial in cancer therapy. For instance, the FDA has granted “Fast Track” designation to drugs like sorafenib, which shares a similar structural motif with the trifluoromethyl group for the therapy of advanced hepatocellular carcinoma . This highlights the potential of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide in cancer treatment research.

Drug Design and Synthesis

The unique properties of the trifluoromethyl group make it a valuable pharmacophore in drug design. Its incorporation into drug molecules can significantly affect their metabolic stability, bioavailability, and binding affinity . Therefore, this compound can be used as a building block in the synthesis of new drug candidates with improved pharmacokinetic profiles.

Biofilm Eradication

Biofilms are complex communities of bacteria that are highly resistant to antibiotics. N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide derivatives have been reported to prevent the development of biofilms by MRSA . This is crucial for treating chronic infections and preventing the spread of antibiotic resistance.

Pharmacophore in Medicinal Chemistry

The trifluoromethyl group is recognized as a key pharmacophore in medicinal chemistry. It can enhance the potency and selectivity of drug molecules. The presence of this group in N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide makes it a valuable compound for exploring new therapeutic agents .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)21-24(22,23)14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFVJSQJXGGKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

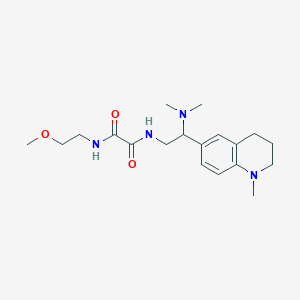

![1-benzyl-N-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2908725.png)

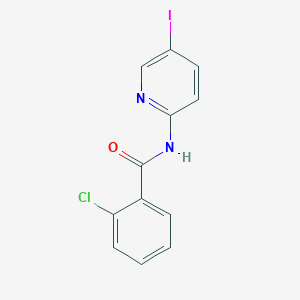

![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)

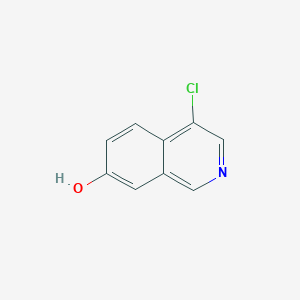

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)

![N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2908736.png)